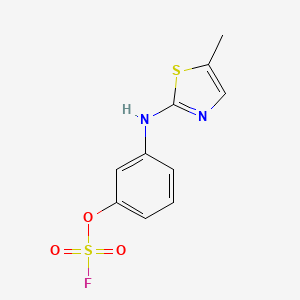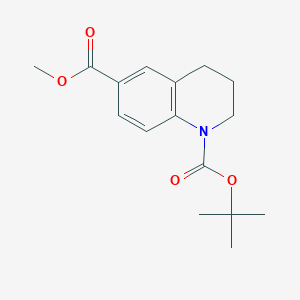
1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate, also known as TQD, is a chemical compound that has gained attention for its potential use in scientific research. TQD has been found to have various biochemical and physiological effects, making it a promising compound for research in several fields.
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate is not fully understood. However, it is believed that 1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate interacts with metal ions and forms complexes that can be detected by fluorescence. In the case of photodynamic therapy, 1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate is activated by light and produces reactive oxygen species that can damage cancer cells. Further research is needed to fully understand the mechanism of action of 1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate.
Biochemical and Physiological Effects
1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. 1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate has also been found to have anti-inflammatory properties, which can reduce inflammation in the body. In addition, 1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate has been shown to have neuroprotective properties, which can protect neurons from damage and degeneration. These effects make 1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate a promising compound for research in several fields.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate in lab experiments is its relative ease of synthesis. 1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate can be synthesized in a laboratory setting using relatively simple methods. Another advantage is its fluorescence properties, which make it a useful tool for detecting metal ions. However, one limitation of using 1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate in lab experiments is its limited solubility in water. This can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for research on 1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate. One direction is to further investigate its potential as a fluorescent probe for the detection of metal ions. Another direction is to explore its potential as a photosensitizer for photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of 1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate and its various biochemical and physiological effects. Overall, 1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate has shown promising results in various scientific research applications and has the potential to be further developed for use in several fields.
Métodos De Síntesis
The synthesis of 1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate involves the reaction of 6-methyl-3,4-dihydroquinoline-2(1H)-one with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction yields 1-tert-butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate as the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate has been found to have various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. 1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate has also been used as a photosensitizer for photodynamic therapy, a treatment for cancer that involves the use of light-activated compounds to destroy cancer cells. 1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate has shown promising results in both of these applications and has the potential to be further developed for use in these fields.
Propiedades
IUPAC Name |
1-O-tert-butyl 6-O-methyl 3,4-dihydro-2H-quinoline-1,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-9-5-6-11-10-12(14(18)20-4)7-8-13(11)17/h7-8,10H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRXRZNEKTZSEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

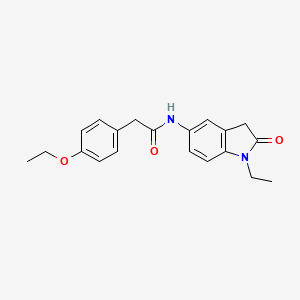
![3-allyl-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2898906.png)
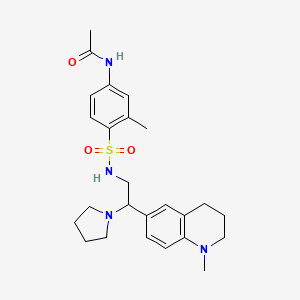
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-nitrobenzamide](/img/structure/B2898910.png)
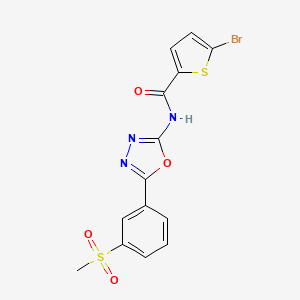
![ethyl 3-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/no-structure.png)
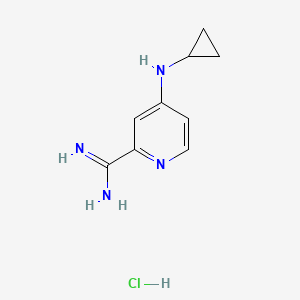
![N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide](/img/structure/B2898916.png)
![(6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol](/img/structure/B2898917.png)
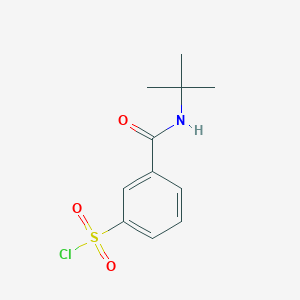
![N-(4-fluorophenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2898919.png)

![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2898922.png)
